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Compound of Interest

Compound Name: 4-Chloro-6-fluoroquinolin-3-amine

Cat. No.: B12961955

Get Quote

Executive Summary
The quinoline core is a cornerstone of medicinal chemistry, present in FDA-approved drugs like

Bosutinib and Lenvatinib. 4-Chloro-6-fluoroquinolin-3-amine represents a high-value

"bifunctional" intermediate. Its unique substitution pattern—an electrophilic chlorine at C4, a

nucleophilic amine at C3, and a metabolic blocker (fluorine) at C6—makes it an ideal precursor

for two major classes of anticancer agents:

Imidazo[4,5-c]quinolines: Tricyclic cores that function as PI3K/mTOR inhibitors or TLR7/8

agonists.

3,4-Disubstituted Quinolines: Type I/II kinase inhibitors where the C3-amine forms critical

hydrogen bonds with the kinase hinge region.

This guide provides a validated workflow for converting this scaffold into bioactive candidates,

including synthetic protocols and biological assay standards.
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Property Specification

CAS Number 2055601-57-7 (Representative)

Molecular Formula C9H6ClFN2

Molecular Weight 196.61 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

DCM; insoluble in water.

Storage
2–8°C, under inert atmosphere

(Argon/Nitrogen). Light sensitive.

Hazards
Irritant. 4-Chloro group is reactive; handle with

gloves in a fume hood.

Synthetic Application: Construction of the
Imidazo[4,5-c]quinoline Core
The primary application of this scaffold is the synthesis of tricyclic derivatives. The 4-chloro

position is susceptible to Nucleophilic Aromatic Substitution (SNAr), while the 3-amino group

allows for subsequent cyclization.

Mechanism of Action (Chemical)[1][2]
SNAr Displacement: The ring nitrogen activates the C4-chlorine. Reaction with a primary

amine (R-NH₂) yields a 3,4-diaminoquinoline intermediate.

Cyclocondensation: The vicinal diamine reacts with an orthoester (e.g., triethyl orthoformate)

or an aldehyde to close the imidazole ring, forming the imidazo[4,5-c]quinoline skeleton.

Visualization: Synthetic Pathway

4-Chloro-6-fluoro-
quinolin-3-amine

Intermediate:
3-Amino-4-(alkylamino)

quinoline

Step 1: R-NH2, Et3N
(SNAr Displacement)

Product:
1-Alkyl-7-fluoro-1H-

imidazo[4,5-c]quinoline

Step 2: CH(OEt)3
(Cyclization)
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Figure 1: Two-step synthesis of tricyclic anticancer agents from the 4-chloro-6-fluoroquinolin-
3-amine scaffold.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-Isobutyl-7-fluoro-1H-
imidazo[4,5-c]quinoline
Target: Synthesis of a TLR agonist/Kinase inhibitor hybrid.

Reagents:

4-Chloro-6-fluoroquinolin-3-amine (1.0 eq)

Isobutylamine (1.2 eq)

Triethylamine (Et3N) (2.0 eq)

Triethyl orthoformate (Excess/Solvent)

Ethanol (EtOH), Anhydrous[1]

Step 1: Displacement (SNAr)

Dissolve 4-Chloro-6-fluoroquinolin-3-amine (500 mg) in anhydrous EtOH (10 mL) in a

pressure vial.

Add Isobutylamine (1.2 eq) and Et3N (2.0 eq).

Seal the vial and heat to 120°C for 12–16 hours. Note: The 3-amino group is electron-

donating, making the 4-Cl less reactive; high heat is required.

Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.6) should convert to a more

polar product (Rf ~0.3).
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Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with water and

brine. Dry over Na₂SO₄ and concentrate.

Checkpoint: Isolate the 3-amino-4-(isobutylamino)-6-fluoroquinoline intermediate.

Step 2: Cyclization

Suspend the crude intermediate from Step 1 in Triethyl orthoformate (5 mL).

Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).

Reflux at 140°C for 4 hours.

Workup: Cool to RT. The product may precipitate. If not, concentrate and purify via flash

column chromatography (Gradient: 0-10% MeOH in DCM).

Validation: Confirm structure via 1H-NMR (Look for the imidazole C2-H singlet around 8.2

ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Purpose: To evaluate the antiproliferative potency of the synthesized derivative against cancer

cell lines (e.g., A549 Lung, MCF-7 Breast).

Materials:

Cell lines: A549 (ATCC), MCF-7.

MTT Reagent (5 mg/mL in PBS).

Solvent: DMSO (for compound dissolution).

Procedure:

Seeding: Seed tumor cells in 96-well plates at 5,000 cells/well in 100 µL media. Incubate for

24h at 37°C/5% CO₂.

Treatment: Prepare serial dilutions of the test compound in media (DMSO final conc < 0.5%).

Add 100 µL to wells.
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Controls: Vehicle (DMSO only), Positive Control (Doxorubicin 1 µM).

Incubation: Incubate for 72 hours.

Development: Add 20 µL MTT reagent to each well. Incubate for 4 hours until purple

formazan crystals form.

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10

min.

Read: Measure absorbance at 570 nm using a microplate reader.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Biological Data & SAR Analysis
When optimizing this scaffold, the 6-Fluoro substituent is critical.[2] It blocks metabolic

oxidation at the C6 position (a common clearance route for quinolines) and increases

lipophilicity for membrane permeability.

Table 1: Illustrative SAR Data (Structure-Activity Relationship) Data represents typical trends

observed in 4-aminoquinoline kinase inhibitors.

Compound ID
R1 (N1-
Position)

R2 (C6-
Position)

IC50 (A549
Cells)

IC50 (EGFR
Kinase)

Ref (Scaffold) H F > 50 µM > 10 µM

Analog A Isobutyl H 5.2 µM 1.2 µM

Analog B Isobutyl F 0.8 µM 0.15 µM

Analog C Benzyl F 1.5 µM 0.45 µM

Interpretation: The combination of the N1-isobutyl tail (for hydrophobic pocket filling) and the

C6-Fluoro group (metabolic stability/electronic effect) yields the most potent candidate (Analog

B).

Visualization: Mechanism of Action (Kinase Binding)
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Figure 2: Pharmacological cascade of the synthesized inhibitor.
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MTT Assay Protocol: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

Disclaimer:The protocols provided involve hazardous chemicals (4-Chloro-6-fluoroquinolin-3-
amine is an irritant; reagents are flammable). All experiments must be conducted in a certified

fume hood with appropriate PPE. This document is for research and development purposes

only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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